Pyrrolidine-1-sulfonamide

概要

説明

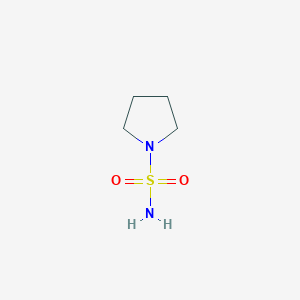

Pyrrolidine-1-sulfonamide is a nitrogen-containing heterocyclic compound characterized by a five-membered pyrrolidine ring attached to a sulfonamide group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a versatile scaffold in drug design.

準備方法

Synthetic Routes and Reaction Conditions: Pyrrolidine-1-sulfonamide can be synthesized through various methods. One common approach involves the reaction of pyrrolidine with sulfonyl chlorides under basic conditions. For example, pyrrolidine can react with methanesulfonyl chloride in the presence of a base like triethylamine to form this compound.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using automated reactors to ensure consistency and efficiency. The process typically includes the purification of the final product through crystallization or distillation to achieve the desired purity levels.

化学反応の分析

Types of Reactions: Pyrrolidine-1-sulfonamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfonic acids.

Reduction: Reduction reactions can convert the sulfonamide group to amines.

Substitution: Nucleophilic substitution reactions can occur at the sulfonamide nitrogen.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or potassium permanganate are commonly used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products Formed:

Oxidation: Sulfonic acids.

Reduction: Amines.

Substitution: Various substituted sulfonamides.

科学的研究の応用

Anticancer Applications

Pyrrolidine-1-sulfonamide derivatives have been explored for their potential as anticancer agents. A study highlighted the synthesis of pyrrolidine sulfonamides that act as selective inhibitors of glycine transporter-1 (GlyT1), which is implicated in various cancers. These compounds demonstrated significant inhibitory potency, with some exhibiting values in the low micromolar range, indicating their potential for treating cancers associated with glutamatergic neurotransmission dysfunctions, such as schizophrenia and other neuropsychiatric disorders .

Neurological Disorders Treatment

Research indicates that this compound derivatives can also target neurological disorders. For instance, modifications to the sulfonamide moiety have led to the development of compounds that inhibit transient receptor potential vanilloid-4 (TRPV4), which is linked to pulmonary edema and heart failure. One optimized lead compound, GSK3395879, showed promising results in vivo, suggesting its potential application in treating heart failure .

Enzyme Inhibition

The compound has been studied for its ability to inhibit important therapeutic enzymes. For example, multimeric pyrrolidine iminosugars have been synthesized as inhibitors of human β-glucocerebrosidase and α-galactosidase A, showing enhanced enzyme activity in Fabry disease models. One nonavalent compound exhibited a 375-fold increase in inhibition compared to monovalent references, highlighting the efficacy of pyrrolidine derivatives in enzyme modulation .

Antidiabetic Properties

Pyrrolidine derivatives have shown promise in diabetes management through their inhibitory effects on glycosidase and aldose reductase enzymes. One study reported that certain pyrrolidine compounds significantly inhibited aldose reductase activity (57% inhibition) in vitro, which is crucial for managing diabetic retinopathy . This suggests that this compound can play a role in developing treatments for diabetes-related complications.

Cardiovascular Applications

This compound has been identified as a potential antagonist for urotensin II, a peptide involved in cardiovascular homeostasis. Research indicates that these compounds can modulate cardiovascular functions by interacting with G-protein coupled receptors (GPCRs), thus offering therapeutic avenues for conditions associated with cardiovascular dysfunctions .

Data Table: Summary of Findings on this compound Derivatives

作用機序

The mechanism of action of pyrrolidine-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, inhibiting enzyme activity. Additionally, the pyrrolidine ring can enhance binding affinity through hydrophobic interactions and steric effects.

類似化合物との比較

Pyrrolidine: A simpler analog without the sulfonamide group.

Pyrrolidine-2,5-dione: Contains a dione group instead of a sulfonamide.

Prolinol: A hydroxylated derivative of pyrrolidine.

Uniqueness: Pyrrolidine-1-sulfonamide stands out due to its combination of the pyrrolidine ring and the sulfonamide group, which imparts unique chemical reactivity and biological activity. This dual functionality makes it a valuable scaffold in drug design and a versatile compound in various research applications.

生物活性

Pyrrolidine-1-sulfonamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, highlighting its pharmacological potential, structure-activity relationships (SAR), and relevant case studies.

Overview of this compound

This compound belongs to a class of compounds known for their ability to interact with various biological targets. The sulfonamide group is particularly notable for its role in drug design, contributing to the compound's solubility and binding affinity.

1. Anticancer Activity

Recent studies have demonstrated that pyrrolidine derivatives exhibit significant anticancer properties. A review highlighted the synthesis of pyrrolidine derivatives that showed promising activity against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. For instance, one compound demonstrated an IC50 value indicating effective inhibition of cell proliferation .

2. GlyT1 Inhibition

This compound derivatives have been identified as competitive inhibitors of glycine transporter 1 (GlyT1). This inhibition is relevant for potential treatments of schizophrenia and other neuropsychiatric disorders associated with NMDA receptor hypofunction. In vivo studies indicated that these compounds achieved high potency and favorable pharmacokinetics, suggesting their therapeutic potential .

3. TRPV4 Antagonism

Another significant area of research involves the antagonism of the transient receptor potential vanilloid 4 (TRPV4) channel. This compound analogs have been shown to inhibit TRPV4, which is implicated in pulmonary edema and heart failure. Preclinical studies demonstrated that these compounds could offer alternative therapies with improved safety profiles compared to existing treatments .

4. Enzyme Inhibition

Pyrrolidine derivatives have also been studied for their ability to inhibit various enzymes, including carbonic anhydrase and cholinesterase. These activities are crucial for developing treatments for conditions like glaucoma and Alzheimer's disease, respectively .

Structure-Activity Relationships (SAR)

The biological activity of this compound is heavily influenced by its structural features. Key factors affecting activity include:

- Substituents on the Pyrrolidine Ring : The nature and position of substituents can significantly alter binding affinity and selectivity for biological targets.

- Stereochemistry : The chirality of pyrrolidine derivatives plays a crucial role in determining their pharmacological effects. For example, specific enantiomers may exhibit enhanced potency against particular targets .

The following table summarizes key findings related to the SAR of this compound derivatives:

| Compound | Target | Activity | IC50 Value | Reference |

|---|---|---|---|---|

| Compound 37e | MCF-7 Cells | Anticancer | 12 µM | |

| Lead Compound 6 | TRPV4 | Antagonist | Not specified | |

| GlyT1 Inhibitor | GlyT1 | Inhibitor | High potency |

Case Study 1: GlyT1 Inhibitors

A series of pyrrolidine sulfonamides were synthesized and evaluated for their ability to inhibit GlyT1. These compounds showed promising in vivo efficacy in murine models, indicating their potential as therapeutic agents for schizophrenia .

Case Study 2: TRPV4 Antagonists

In a study aimed at addressing pulmonary edema, novel pyrrolidine sulfonamides were developed as TRPV4 antagonists. These compounds demonstrated significant efficacy in preclinical rodent models, suggesting they could provide new treatment options for heart failure patients .

特性

IUPAC Name |

pyrrolidine-1-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2O2S/c5-9(7,8)6-3-1-2-4-6/h1-4H2,(H2,5,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPPOVVJDAVMOET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90577110 | |

| Record name | Pyrrolidine-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90577110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4108-88-7 | |

| Record name | Pyrrolidine-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90577110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | pyrrolidine-1-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How do pyrrolidine-1-sulfonamide derivatives interact with their targets to exert their antidiabetic effects?

A1: Research highlights the potential of this compound derivatives as dipeptidyl peptidase-4 (DPP-IV) inhibitors for managing type 2 diabetes. [] These compounds act by binding to the active site of the DPP-IV enzyme, effectively blocking its activity. [] This inhibition prevents the breakdown of incretin hormones like glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). [] As a result, GLP-1 and GIP levels increase, leading to enhanced insulin secretion from pancreatic beta cells, suppressed glucagon release, and ultimately, improved blood glucose regulation. []

Q2: Can you provide details on the structure-activity relationship (SAR) of this compound derivatives in the context of DPP-IV inhibition?

A2: Studies indicate that specific structural modifications within this compound derivatives significantly influence their potency as DPP-IV inhibitors. [] For instance, incorporating a 1,2,4-oxadiazole ring into the this compound scaffold, particularly at a specific position, has been linked to enhanced DPP-IV inhibitory activity. [] This suggests that the 1,2,4-oxadiazole moiety plays a crucial role in interacting with the enzyme's active site. Further research explored substitutions on the oxadiazole ring, revealing that certain substituents further enhance the inhibitory potency. [] This highlights the importance of systematic structural modifications in optimizing the antidiabetic activity of these compounds.

Q3: What analytical techniques are commonly employed to characterize and quantify this compound derivatives?

A3: Several analytical techniques are crucial for characterizing and quantifying this compound derivatives. Researchers often employ a combination of spectroscopic methods like Infrared (IR) spectroscopy, 1H Nuclear Magnetic Resonance (NMR) spectroscopy, and 13C NMR spectroscopy to elucidate the structural features and confirm the identity of synthesized compounds. [] Additionally, mass spectrometry is utilized to determine the molecular weight and analyze fragmentation patterns, providing further structural insights. [] Elemental analysis helps ascertain the purity and elemental composition of the synthesized derivatives. [] These techniques, used in conjunction, provide a comprehensive understanding of the chemical structure and purity of this compound derivatives.

Q4: Beyond diabetes, are there other potential therapeutic applications being explored for this compound derivatives?

A4: Interestingly, this compound derivatives have demonstrated potential beyond their antidiabetic effects. Research suggests that certain derivatives exhibit inhibitory activity against β-glucosidase. [] This enzyme plays a critical role in carbohydrate metabolism, and its inhibition is a potential therapeutic target for managing conditions like Gaucher's disease and diabetes. While further investigation is needed, this finding highlights the versatility of the this compound scaffold and its potential application in developing treatments for various diseases.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。